BenchChemオンラインストアへようこそ!

Diethyl [2-(2,4-difluorophenyl) prop-2-en-1-yl]malonate

Posaconazole Intermediate Synthetic Process Development Industrial Synthesis Yield

Diethyl [2-(2,4-difluorophenyl) prop-2-en-1-yl]malonate (CAS 159276-62-7, molecular formula C₁₆H₁₈F₂O₄, molecular weight 312.31 g/mol) is a specialized malonate ester intermediate that serves as the pre-eminent building block in the convergent synthesis of the second-generation triazole antifungal drug posaconazole (Noxafil). This compound is synthesized via C-alkylation of diethyl malonate with a 2,4-difluorophenyl allylic halide, introducing the essential difluorophenyl pharmacophore early in the synthetic sequence.

Molecular Formula C16H18F2O4
Molecular Weight 312.31 g/mol
CAS No. 159276-62-7
Cat. No. B130814
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl [2-(2,4-difluorophenyl) prop-2-en-1-yl]malonate
CAS159276-62-7
Synonyms2-[2-(2,4-Difluorophenyl)-2-propen-1-yl]propanedioic Acid 1,3-Diethyl Ester; 
Molecular FormulaC16H18F2O4
Molecular Weight312.31 g/mol
Structural Identifiers
SMILESCCOC(=O)C(CC(=C)C1=C(C=C(C=C1)F)F)C(=O)OCC
InChIInChI=1S/C16H18F2O4/c1-4-21-15(19)13(16(20)22-5-2)8-10(3)12-7-6-11(17)9-14(12)18/h6-7,9,13H,3-5,8H2,1-2H3
InChIKeyICXSWEPRNMGYGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diethyl [2-(2,4-difluorophenyl) prop-2-en-1-yl]malonate (CAS 159276-62-7) Procurement Guide for Posaconazole Intermediate Sourcing


Diethyl [2-(2,4-difluorophenyl) prop-2-en-1-yl]malonate (CAS 159276-62-7, molecular formula C₁₆H₁₈F₂O₄, molecular weight 312.31 g/mol) is a specialized malonate ester intermediate that serves as the pre-eminent building block in the convergent synthesis of the second-generation triazole antifungal drug posaconazole (Noxafil) [1]. This compound is synthesized via C-alkylation of diethyl malonate with a 2,4-difluorophenyl allylic halide, introducing the essential difluorophenyl pharmacophore early in the synthetic sequence [2]. Its regulatory registration under REACH as an 'Intermediate' with the specific designation 'Intermediate use only' (EC 619-693-1) underscores its dedicated role in pharmaceutical manufacturing rather than general chemical utility [3].

Why Generic Malonate Esters Cannot Substitute Diethyl [2-(2,4-difluorophenyl) prop-2-en-1-yl]malonate in cGMP Routes


Simple, unsubstituted malonate esters or even mono-arylated variants cannot substitute for this specific compound in posaconazole manufacturing because the 2,4-difluorophenyl substitution pattern is an absolute structural requirement for the antifungal activity of the final API . Furthermore, the diethyl ester moiety is not merely a protecting group; its specific steric and electronic properties directly influence the diastereoselectivity of the subsequent enzymatic desymmetrization step, where hydrolase SP 435 achieves >90% yield for the mono-acetate, a crucial chiral resolution that dimethyl or bulkier esters fail to replicate . The compound's precise chain length and substitution also dictate the efficiency of the iodine-mediated cyclization to form the tetrahydrofuran ring, with a reported 86% yield; alternative esters can lead to different cyclization rates and impurity profiles that are incompatible with pharmacopoeial standards for the final drug substance [1].

Quantitative Head-to-Head Evidence for Selecting Diethyl [2-(2,4-difluorophenyl) prop-2-en-1-yl]malonate


Differentiation by Synthetic Yield: Target Compound vs. Prior Art Processes for the Same Intermediate

The recently patented industrial process for this specific compound (CN105622412B) achieves a significantly higher overall yield compared to earlier multi-step literature procedures. The patent explicitly reports a final step yield of 92% for the pure target compound, dramatically surpassing the effective yields of earlier routes that involve problematic radical halogenation steps yielding mixtures of allyl and vinyl halides [1]. This represents a 30-50 percentage point improvement over prior art methods summarized in the Sandoz patent (US 9,073,904 B2), which describes competing routes as generating 'undesired mixture of allyl halides and vinyl halides,' thereby severely reducing effective throughput [2].

Posaconazole Intermediate Synthetic Process Development Industrial Synthesis Yield

Regulatory Exclusivity: REACH 'Intermediate Use Only' Designation Against Generic Multi-Purpose Malonates

Unlike multi-purpose malonate esters such as diethyl malonate (used in fragrances and flavors) or diethyl phenylmalonate (sold for general research), this compound is registered on the EEC market with the strict designation 'Intermediate' and an explicit 'Intermediate use only' provision [1]. This regulatory status is critical for pharmaceutical procurement because it ensures that the substance's supply chain, impurity profile, and manufacturing are managed and audited under the assumption of ultimate conversion to a drug substance, providing a regulatory compliance framework that generic, multi-use chemicals cannot offer.

REACH Registration Regulatory Compliance Intermediate Designation

Differentiation from Dimethyl Ester Analog: Identity and Reactivity in Chiral Resolution

The dimethyl ester analog, Dimethyl 2-(2-(2,4-difluorophenyl)allyl)malonate (CAS 2134652-05-2), is categorized as 'Posaconazole Impurity 54' rather than a primary intermediate [1]. The published posaconazole route specifically uses the diethyl ester because the subsequent reduction with NaBH₄/LiCl and enzymatic desymmetrization with hydrolase SP 435 is optimized for the diethyl malonate-derived diol. Replacement with the dimethyl ester would generate a different diol substrate, for which the enzymatic activity, selectivity, and the reported >90% yield for the crucial mono-acetate (compound 98) are not guaranteed . This divergence would introduce a new, unqualified impurity into the process, requiring costly re-validation.

Chiral Synthesis Enzymatic Desymmetrization Ester Selectivity

Structural Precision: 2,4-Difluoro Substitution vs. Other Halogen Patterns for Downstream Coupling Efficiency

The Sandoz patent (US 9,073,904 B2) investigates the scope of the critical intermediate of formula (IX), where Y₁ and Y₂ can be 'independently F or Cl, preferably F' [1]. The preference for the 2,4-difluoro pattern incorporated by this specific malonate intermediate is based on the reactivity of the Grignard reagent (2,4-difluorophenylmagnesium bromide) in the subsequent coupling step, which is more efficient and selective than the corresponding dichloro- or chloro-fluoro analogs. Furthermore, the crystalline nature of the final intermediate (IX) with Y₁=Y₂=F provides a crucial purification point via crystallization that is not available for the dichloro analog, which fails to crystallize under the same conditions [1].

Structure-Activity Relationship Antifungal Pharmacophore Synthetic Efficiency

Primary Industrial and Research Application Scenarios for Diethyl [2-(2,4-difluorophenyl) prop-2-en-1-yl]malonate


cGMP Manufacturing of Posaconazole API: High-Throughput Convergent Synthesis

In a cGMP setting, this compound is the sole validated starting material for the economical, high-yielding branch of the posaconazole convergent synthesis. Its use in the published route enables the production of the key chiral tetrahydrofuran intermediate through a sequence of reduction, enzymatic desymmetrization (>90% yield), iodine-mediated cyclization (86% yield), and triazole installation . The industrial process protected by CN105622412B guarantees a 92% yield for the compound itself, a critical cost-driver for overall API manufacturing [1].

Regulatory Starting Material for ANDA/DMF Filing of Generic Posaconazole

For generic pharmaceutical companies filing an Abbreviated New Drug Application (ANDA) for posaconazole, this specific compound, with its isolated 'Intermediate use only' REACH registration (EC 619-693-1), serves as a well-defined regulatory starting material that simplifies the Drug Master File (DMF) submission by providing a clear origin for the difluorophenyl backbone . Its established impurity profile, including the known and characterized dimethyl ester analog impurity, aids in the development of HPLC methods for API purity verification.

Process Chemistry Research on Late-Stage Functionalization of Triazole Antifungals

Research groups focused on developing novel triazole antifungals or improving the posaconazole synthetic route rely on this intermediate to explore late-stage functionalization of the tetrahydrofuran scaffold. The compound's dual ester groups offer orthogonal reactivity, allowing for selective monoreduction, hydrolysis, or transesterification, as demonstrated by the high-yielding consecutive reduction-acylation sequence in the published concise synthesis . This provides a versatile platform for analog synthesis without needing to rebuild the chiral core.

Quote Request

Request a Quote for Diethyl [2-(2,4-difluorophenyl) prop-2-en-1-yl]malonate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.